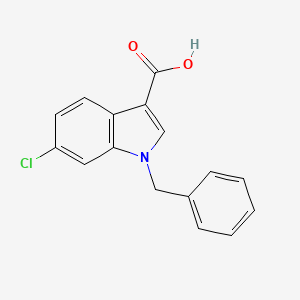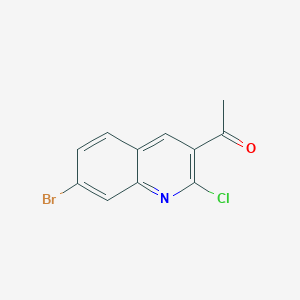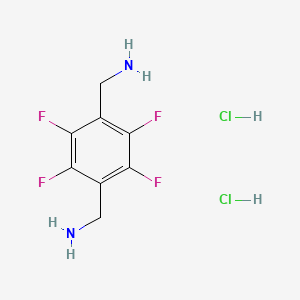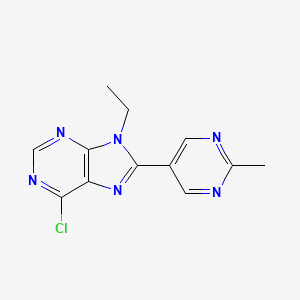
1-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol is a heterocyclic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring
Preparation Methods
The synthesis of 1-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-nitrobenzaldehyde with aniline in the presence of a catalyst such as acetic acid can lead to the formation of the desired tetrahydroquinoline derivative. The reaction typically involves heating the mixture under reflux conditions for several hours to ensure complete cyclization.
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can also improve the scalability of the synthesis process.
Chemical Reactions Analysis
1-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Reagents such as halogens and sulfonyl chlorides can be used for these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the hydroxyl group results in a ketone or aldehyde.
Scientific Research Applications
1-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research. It can be used in assays to study its effects on various biological targets.
Medicine: Due to its potential therapeutic properties, it is investigated for its use in drug development. Its derivatives may exhibit pharmacological activities that can be harnessed for treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes and pigments. Its chemical reactivity also makes it useful in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be due to its ability to inhibit the function of essential enzymes in bacterial cells. The nitro group can undergo reduction within the microbial environment, leading to the formation of reactive intermediates that can damage cellular components.
In the context of anticancer activity, the compound may interfere with cell division processes by binding to DNA or proteins involved in the cell cycle. The exact molecular pathways and targets involved can vary depending on the specific biological context.
Comparison with Similar Compounds
1-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol can be compared with other similar compounds, such as:
1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-ol: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol: Lacks the methyl group, which can influence its solubility and interaction with biological targets.
1-Methyl-2-(4-aminophenyl)-1,2,3,4-tetrahydroquinolin-4-ol:
The presence of the nitro group in this compound makes it unique in terms of its chemical reactivity and potential biological activities. This functional group can undergo various transformations, making the compound versatile for different applications.
Properties
CAS No. |
918165-55-6 |
|---|---|
Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
1-methyl-2-(4-nitrophenyl)-3,4-dihydro-2H-quinolin-4-ol |
InChI |
InChI=1S/C16H16N2O3/c1-17-14-5-3-2-4-13(14)16(19)10-15(17)11-6-8-12(9-7-11)18(20)21/h2-9,15-16,19H,10H2,1H3 |
InChI Key |
CTEPRUOQZLALAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CC(C2=CC=CC=C21)O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Phenyl-2,3-dihydro-1H-indeno[1,2-b]azet-1-yl)acetamide](/img/structure/B11844522.png)
![4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11844527.png)





![1-[(4-Fluorophenyl)methyl]-2,3-dihydro-2-(methylamino)quinazolin-4(1H)-one](/img/structure/B11844557.png)

![3-Anilino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11844565.png)

![Ethanone, 1-[3,6-bis(1,1-dimethylethyl)-1-naphthalenyl]-](/img/structure/B11844572.png)
![4-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B11844578.png)
![2,2-Diphenylimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B11844584.png)
